molecular formula C11H12O3 B110942 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one CAS No. 13336-32-8

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

Cat. No. B110942
CAS RN: 13336-32-8
M. Wt: 192.21 g/mol
InChI Key: YIZGATRDPJVJID-UHFFFAOYSA-N
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Description

Cyclization Reactions and Molecular Structure of Indenone Derivatives

Synthesis Analysis

The synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one, a compound related to the target molecule 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one, involves a series of cyclization reactions. Starting from a dione precursor, the synthesis pathway includes the formation of an isocoumarin intermediate, followed by chlorination and treatment with ammonia to obtain the final product. This process highlights the complexity and multi-step nature of synthesizing indenone derivatives, which often require careful selection of starting materials and reagents to achieve the desired cyclization and functionalization .

Molecular Structure Analysis

The molecular structure of indenone derivatives is characterized by the presence of a fused ring system, which in the case of the synthesized compound, includes an indenoisoquinoline skeleton. The structural analysis is crucial for understanding the reactivity and properties of these molecules. In the related compound 4,6-Dimethoxy-1,3,5-triazine-2-sulfenic acid, the molecular and crystal structure analysis revealed a nearly planar six-membered ring with alternating C-N bond lengths. The molecule forms dimers in the crystal through strong intermolecular hydrogen bonds, which is a common feature that can influence the stability and reactivity of such compounds .

Chemical Reactions Analysis

The reactivity of indenone derivatives is influenced by their molecular structure. The presence of electron-donating methoxy groups can affect the electron density distribution within the molecule, thereby influencing its chemical behavior. For instance, the sulfenic acid derivative mentioned in the provided data forms stable crystalline solids and exhibits specific reactivity patterns, such as the formation of dimers via hydrogen bonding. These characteristics are essential for predicting the behavior of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one in various chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of indenone derivatives like 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one are closely related to their molecular structure. The presence of methoxy groups can influence properties such as solubility, melting point, and reactivity. For example, the sulfenic acid derivative's ionization constant was precisely determined using UV spectrometry, indicating the importance of such measurements in understanding the acid-base behavior of these molecules. Additionally, the crystal data provide insights into the solid-state properties, which are relevant for the material's handling and potential applications .

Scientific Research Applications

Antioxidant and Antihyperglycemic Agents

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one has been utilized in the synthesis of compounds with notable antioxidant and antihyperglycemic properties. Compounds synthesized using this chemical exhibited significant DPPH radical scavenging activity and showed a considerable decrease in glucose concentration in in vivo studies, highlighting their potential in managing oxidative stress and diabetes (Kenchappa et al., 2017).

Synthesis of Geminally Dialkylsubstituted Tetraindanotetraoxa[8]circulenes

The compound has been used in the development of a synthesis methodology for 2,2-dialkyl-4,7-dimethoxy-2,3-dihydro-1H-inden-1-ones. These derivatives were further converted into geminally dialkylsubstituted tetraindanotetraoxa[8]circulenes, which are anticipated to be discotic liquid crystalline materials (Mejlsøe & Christensen, 2014).

Stability of Alkoxy-substituted Inden-2-ones

Research on the stability of alkoxy-substituted inden-2-ones, including 5,6-dimethoxy-1,3-diphenylinde-2-one, revealed enhanced stability compared to inden-2-ones lacking methoxyl substituents. This improved stability is significant for the practical applications of these compounds in various chemical reactions and formulations (Bradshaw et al., 1991).

Synthesis of Indanone Analogues

The compound has been employed in the efficient synthesis of indanone derivatives through aromatic nucleophilic substitution reactions. These derivatives represent a novel class of 1-indanones, showcasing the versatility of 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one in synthetic organic chemistry (Rahimpour et al., 2018).

Enzyme Inhibition Studies

This compound has been integral in the design and synthesis of derivatives acting as enzyme inhibitors, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These derivatives have shown promising inhibitory activities and potential therapeutic applications in conditions like Alzheimer's disease (Mozaffarnia et al., 2020).

Antimicrobial Agent Synthesis

Novel derivatives of 5,6-dimethoxy-1-indanone were synthesized and evaluated for their antimicrobial activities. The promising antibacterial activity of these compounds highlights their potential in developing new antimicrobial agents (Patel et al., 2018).

properties

IUPAC Name

4,6-dimethoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-13-7-5-9-8(3-4-10(9)12)11(6-7)14-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIZGATRDPJVJID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCC2=O)C(=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576252
Record name 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one

CAS RN

13336-32-8
Record name 2,3-Dihydro-4,6-dimethoxy-1H-inden-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13336-32-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,6-Dimethoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
AS Jadhav, YA Pankhade, R Hazra… - The Journal of Organic …, 2018 - ACS Publications
A Lewis acid-catalyzed intermolecular 1,6-hydroolefination of p-quinone methides with styrenes leading to vinyl diarylmethanes and indenes has been developed. This protocol was …
Number of citations: 33 pubs.acs.org
ML Tang, C Zhong, ZY Liu, P Peng, XH Liu… - European journal of …, 2016 - Elsevier
To develop novel anti-inflammatory agents with improved pharmaceutical profiles, twenty-eight novel sesquistilbene indanone analogues were synthesized and evaluated for anti-…
Number of citations: 55 www.sciencedirect.com
BH Lee, YL Choi, S Shin, JN Heo - The Journal of Organic …, 2011 - ACS Publications
Highly stereoselective, palladium-catalyzed α-arylation reactions of 3-aryl-1-indanones with aryl bromides are described. The use of sodium tert-butoxide as a base in this process is …
Number of citations: 68 pubs.acs.org
DH Dethe, R Boda - ACS omega, 2018 - ACS Publications
An efficient synthesis of dimethyl tripartin as a synthetic precursor of natural product tripartin, the first natural specific inhibitor of histone H3 lysine 9 demethylase KDM4, is described. …
Number of citations: 4 pubs.acs.org

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